![molecular formula C14H13N3OS B12574897 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- CAS No. 219538-24-6](/img/structure/B12574897.png)
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a naphthalenol moiety linked to a thiadiazole ring, which is further substituted with an ethylamino group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- typically involves the reaction of 2-naphthol with appropriate thiadiazole precursors. One common method includes the reaction of 2-naphthol with 5-(ethylamino)-1,3,4-thiadiazole-2-thiol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Quinones
Reduction: Reduced derivatives
Substitution: Substituted thiadiazole derivatives
科学研究应用
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, resulting in the inhibition of cell growth and proliferation. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses.
相似化合物的比较
Similar Compounds
- 2-Naphthalenol, 3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]
- 2-Naphthalenol, 3-[5-(propylamino)-1,3,4-thiadiazol-2-yl]
- 2-Naphthalenol, 3-[5-(butylamino)-1,3,4-thiadiazol-2-yl]
Uniqueness
2-Naphthalenol, 3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]- is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity and selectivity in certain chemical reactions compared to its analogs. Additionally, its biological activity profile may differ, making it a valuable compound for specific research and industrial applications.
属性
CAS 编号 |
219538-24-6 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC 名称 |
3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C14H13N3OS/c1-2-15-14-17-16-13(19-14)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,15,17) |
InChI 键 |
GDKCODAJDBOADK-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=NN=C(S1)C2=CC3=CC=CC=C3C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)

![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12574851.png)
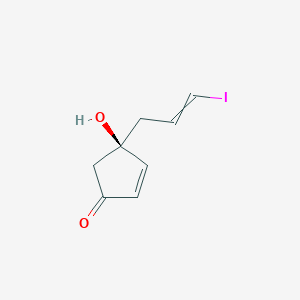
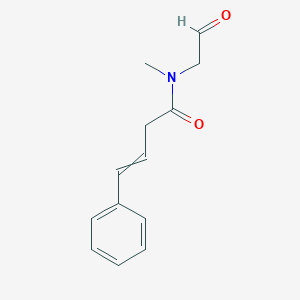
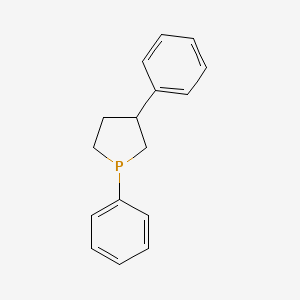
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)
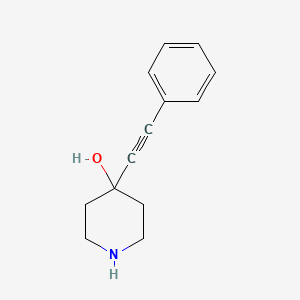
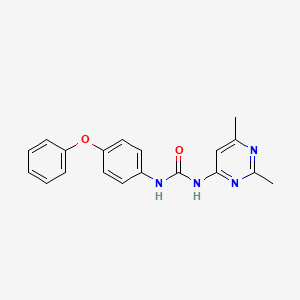
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
